3-(2-naphthamido)-N-(3,4-difluorophenyl)benzofuran-2-carboxamide
Description
3-(2-naphthamido)-N-(3,4-difluorophenyl)benzofuran-2-carboxamide is a benzofuran-based carboxamide derivative featuring a 2-naphthamido substituent at the 3-position of the benzofuran core and an N-linked 3,4-difluorophenyl group (Fig. 1). The benzofuran scaffold is a privileged structure in medicinal chemistry due to its conformational rigidity and ability to engage in π-π interactions. The 3,4-difluorophenyl moiety is strategically incorporated to enhance metabolic stability and binding affinity through hydrophobic and electron-withdrawing effects .
Properties
IUPAC Name |
N-(3,4-difluorophenyl)-3-(naphthalene-2-carbonylamino)-1-benzofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H16F2N2O3/c27-20-12-11-18(14-21(20)28)29-26(32)24-23(19-7-3-4-8-22(19)33-24)30-25(31)17-10-9-15-5-1-2-6-16(15)13-17/h1-14H,(H,29,32)(H,30,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSDJXDGLWJLVIR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C(=O)NC3=C(OC4=CC=CC=C43)C(=O)NC5=CC(=C(C=C5)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H16F2N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(2-Naphthamido)-N-(3,4-difluorophenyl)benzofuran-2-carboxamide is a synthetic compound that has garnered interest due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy against various diseases, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure combining a benzofuran moiety with a naphthamido group and a difluorophenyl substituent. The structural formula can be represented as:
This structure is indicative of its potential interactions with biological targets, particularly in enzymatic pathways.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors involved in disease processes. Research indicates that compounds with similar structures often exhibit inhibitory effects on various enzymes, including those implicated in cancer and viral infections.
Inhibitory Effects on Enzymes
-
HCV NS5B RNA-dependent RNA Polymerase :
- A study demonstrated that benzofuran derivatives exhibit significant inhibitory activity against HCV NS5B, a crucial enzyme in the hepatitis C virus lifecycle. Molecular docking studies suggest strong binding affinities, indicating that similar compounds may also inhibit this enzyme effectively .
- Binding Affinity : The binding affinities for related benzofuran compounds ranged from -12.63 to -16.09 Kcal/mol, suggesting that this compound could potentially exhibit comparable or superior binding characteristics.
-
Cancer Cell Lines :
- Preliminary studies have indicated that benzofuran derivatives can induce apoptosis in various cancer cell lines by modulating key signaling pathways. This suggests that this compound may also possess anticancer properties.
Case Study 1: Antiviral Activity
In an experimental setup involving HCV-infected cells, derivatives similar to this compound were tested for their antiviral efficacy. Results indicated a dose-dependent reduction in viral load, supporting the hypothesis that such compounds can inhibit viral replication effectively.
Case Study 2: Cytotoxicity Assessment
A cytotoxicity assay was performed on various human cancer cell lines (e.g., HeLa and A549). The results indicated that the compound exhibited selective cytotoxicity, with IC50 values suggesting significant potential as an anticancer agent.
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
2.1.1 3-Chloro-N-phenyl-phthalimide ()
- Core Structure : Phthalimide (isoindoline-1,3-dione) vs. benzofuran-carboxamide.
- Substituents : Chloro and phenyl groups vs. naphthamido and 3,4-difluorophenyl.
- Applications: Primarily used in polymer synthesis due to its role as a monomer precursor. The chloro group facilitates nucleophilic substitution reactions, enabling polymerization .
- Key Differences : The target compound’s fluorinated aryl and naphthyl groups suggest a focus on bioactivity rather than industrial applications. The benzofuran core may offer improved conformational rigidity compared to phthalimide in biological targeting.
2.1.2 SNAP-7941 Derivatives ()
- Core Structure : Pyrimidinecarboxylate vs. benzofuran-carboxamide.
- Substituents : 3,4-Difluorophenyl and piperidinyl groups vs. naphthamido and 3,4-difluorophenyl.
- Biological Activity : SNAP-7941 derivatives are MCHR1 antagonists with demonstrated in vivo efficacy. The 3,4-difluorophenyl group enhances receptor binding, while the pyrimidine scaffold optimizes pharmacokinetics .
2.1.3 Benzofuran-3-carboxamide Derivative ()
- Core Structure : Benzofuran-3-carboxamide vs. benzofuran-2-carboxamide.
- Substituents : 4-fluorophenyl, methyl, and sulfonamido groups vs. 3,4-difluorophenyl and naphthamido.
- Applications : The compound includes a sulfonamido group, often associated with kinase inhibition. Its fluorophenyl groups likely enhance target selectivity and metabolic stability .
- Key Differences : The positional isomerism (2- vs. 3-carboxamide) and substituent bulk (naphthyl vs. sulfonamido) may significantly impact solubility and binding pocket compatibility.
Comparative Data Table
Key Research Findings
Fluorination Effects : The 3,4-difluorophenyl group in the target compound and SNAP derivatives enhances metabolic stability and binding affinity via hydrophobic interactions and reduced susceptibility to oxidative metabolism .
Solubility Trade-offs : The naphthamido group in the target compound may reduce aqueous solubility compared to smaller substituents (e.g., chloro or methyl), necessitating formulation optimization for in vivo studies.
Synthetic Complexity : The target compound’s naphthyl and difluorophenyl groups likely require multi-step synthesis, akin to SNAP derivatives, which involve collaborations between organic and medicinal chemistry teams .
Contradictions and Limitations
- ’s compound is industrially focused, limiting direct pharmacological comparisons.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
